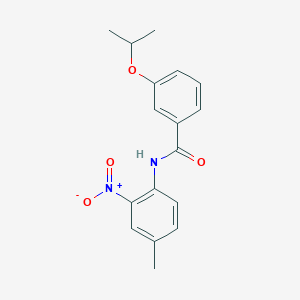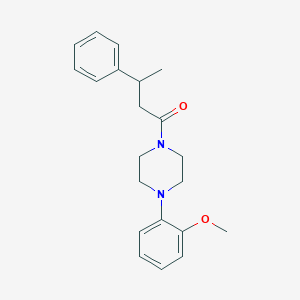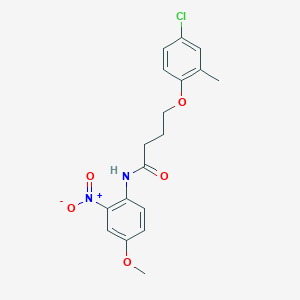
1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine
Descripción general
Descripción
1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine, also known as CNS-5161, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in various cognitive processes such as attention, learning, and memory. By modulating this receptor, 1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine can enhance cognitive function and improve memory and learning.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been shown to have various biochemical and physiological effects on the central nervous system. It can enhance the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in cognitive processes. It can also increase the blood flow to the brain, which can improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine in lab experiments is its high potency and selectivity for the alpha-7 nicotinic acetylcholine receptor. This makes it an ideal tool for studying the role of this receptor in various cognitive processes. However, one of the limitations of using 1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine. One area of interest is its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and anxiety. Another area of interest is its use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine and its potential applications in the field of neuroscience.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a promising compound that has shown potential therapeutic applications in various neurological disorders. It acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor and can enhance cognitive function, memory, and learning. Further research is needed to fully understand its mechanism of action and its potential applications in the field of neuroscience.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and cognitive impairment. Preclinical studies have shown that 1-(2-chloro-4-nitrophenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has a positive effect on the central nervous system and can improve cognitive function, memory, and learning.
Propiedades
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-pyrrolidin-1-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4S/c15-13-11-12(19(20)21)3-4-14(13)16-7-9-18(10-8-16)24(22,23)17-5-1-2-6-17/h3-4,11H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGFJKQVNRWPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-2-methyl-5-{[1-(piperidin-1-ylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3977395.png)
![1-(4-methoxyphenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3977406.png)
![ethyl 3-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3977412.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3977433.png)




![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3977469.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide](/img/structure/B3977480.png)